molecular formula C28H23NO5 B12104090 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-naphthalen-1-ylpropanoic acid

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-naphthalen-1-ylpropanoic acid

Cat. No.: B12104090
M. Wt: 453.5 g/mol
InChI Key: BUZJFSDHZCMMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-naphthalen-1-ylpropanoic acid is a complex organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-naphthalen-1-ylpropanoic acid typically involves multiple steps, starting from the corresponding protected amino acid. One common method involves the use of sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) to form the Fmoc-protected amino acid azide . The reaction conditions often include the use of organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF), and the reactions are typically carried out at low temperatures to prevent decomposition of the azide intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of deprotection and coupling required for the synthesis of Fmoc-protected amino acids. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-naphthalen-1-ylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the Fmoc moiety can be reduced to form an alcohol.

    Substitution: The Fmoc group can be selectively removed under basic conditions to allow for further functionalization of the amino acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-naphthalen-1-ylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-naphthalen-1-ylpropanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. This compound can also interact with various molecular targets, such as enzymes and receptors, to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-naphthalen-1-ylpropanoic acid is unique due to the presence of both a hydroxyl group and a naphthyl group. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-naphthalen-1-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO5/c30-26(27(31)32)25(23-15-7-9-17-8-1-2-10-18(17)23)29-28(33)34-16-24-21-13-5-3-11-19(21)20-12-4-6-14-22(20)24/h1-15,24-26,30H,16H2,(H,29,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZJFSDHZCMMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(C(=O)O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.